molecular formula C7H7N3 B1355574 2,6-Dimethylpyrimidine-4-carbonitrile CAS No. 64571-35-3

2,6-Dimethylpyrimidine-4-carbonitrile

Cat. No. B1355574
CAS RN: 64571-35-3
M. Wt: 133.15 g/mol
InChI Key: CWWJHIUHWKKTQO-UHFFFAOYSA-N
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Description

2,6-Dimethylpyrimidine-4-carbonitrile is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds. This particular derivative has been studied for its reactivity, especially concerning the cyano group at the 4-position, which exhibits typical nitrile reactivity but also shows specificity in certain substitution reactions .

Synthesis Analysis

The synthesis of 2,6-dimethylpyrimidine-4-carbonitrile derivatives has been explored through various methods. One approach involves a one-step synthesis using potassium carbonate in water, which is considered environmentally friendly due to its use of aqueous medium and benign reagents . Another method includes the synthesis of 4,6-dialkylpyrimidine-5-carbonitriles from 2-(1-ethoxyalkylidine)-3-oxoalkane-nitriles and bidentate nucleophiles like thiourea . Additionally, the synthesis of 4,6-dimethyl-2-methanesulfonylpyrimidine, a related compound, has been reported starting from thiourea, showcasing the versatility of pyrimidine derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively analyzed using various spectroscopic techniques. For instance, spectral analysis including FT-IR, 1H NMR, 13C NMR, and UV-visible spectroscopy has been employed to characterize novel pyrimidine carbonitriles . These studies provide insights into the electronic properties and composition of the molecules, which are essential for understanding their reactivity and potential applications.

Chemical Reactions Analysis

2,6-Dimethylpyrimidine-4-carbonitrile undergoes typical nitrile reactions, such as forming an acetyl compound with methylmagnesium bromide, a carboxylic acid ester with dehydrated alcohol and hydrogen chloride, and an acid amide with alkaline hydrogen peroxide. It also specifically undergoes substitution with methoxyl ion to form a 4-methoxy compound . Other pyrimidine derivatives have been synthesized to include various functional groups, which can lead to a wide range of chemical reactions, further expanding the utility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For example, the nonlinear optical behavior of certain pyrimidine carbonitriles has been demonstrated through the calculation of electric dipole moment, polarizability, and first static hyperpolarizability values . The thermodynamic properties of these compounds have also been calculated at different temperatures, providing valuable information for their practical applications . Additionally, the antimicrobial activities of some pyrimidine carbonitriles have been evaluated, indicating their potential as bioactive molecules .

Scientific Research Applications

Reactivity Studies

The reactivity of 2,6-dimethylpyrimidine-4-carbonitrile has been explored, showing that it behaves like ordinary nitriles in forming various compounds. It uniquely undergoes substitution with methoxyl ion to form a 4-methoxy compound, which can be further reacted to produce 2,6-dimethylpyrimidine-4-carbohydrazide (Yamanaka, 1958).

Synthesis of Triazoles and Tetrazines

2,6-Dimethylpyrimidine-4-carbonitrile has been used in the synthesis of symmetrical di(pyrimidin-2-yl)-1,2,4-triazoles and di(pyrimidin-2-yl)-1,2,4,5-tetrazines, which are potential polydentate ligands (Krivopalov et al., 2010).

Antimicrobial Activity and Molecular Docking

Derivatives of 2,6-dimethylpyrimidine-4-carbonitrile have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains. Molecular docking studies were conducted to understand the interaction mechanisms with target proteins in bacteria (Bhat & Begum, 2021).

Spectroscopic Studies

Spectroscopic studies, including infrared and UV, have been performed on derivatives of 2,6-dimethylpyrimidine-4-carbonitrile, providing insights into their structural and electronic characteristics (Gupta et al., 2006).

Molar Refraction and Polarizability Studies

The impact of 2,6-dimethylpyrimidine-4-carbonitrile in solution on electronic polarizability and molecular interactions has been investigated, offering insights into its physicochemical properties (Gaware, 2021).

Future Directions

The optimization of 2-amino-4,6-disubstituted-pyrimidine derivatives, which are structurally similar to 2,6-Dimethylpyrimidine-4-carbonitrile, has been documented. These compounds have been studied as potent and selective A1 antagonists, indicating potential future directions for the study and application of 2,6-Dimethylpyrimidine-4-carbonitrile .

properties

IUPAC Name

2,6-dimethylpyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-3-7(4-8)10-6(2)9-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWJHIUHWKKTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494692
Record name 2,6-Dimethylpyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylpyrimidine-4-carbonitrile

CAS RN

64571-35-3
Record name 4-Pyrimidinecarbonitrile, 2,6-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64571-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethylpyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Yamanaka - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
Several 4-alkoxy-6-methylpyrimidines were prepared and they were derived to N-oxides by the application of hydrogen peroxide in glacial acetic acid solution Or monoperphthalic acid …
Number of citations: 8 www.jstage.jst.go.jp
T Kuraishi - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
Reactivity of cyano group in 4–position of 2, 6-dimethylpyrimidine-4-carbonitrile was examined. This comp0und behaves like Ordinary nitriles in forming 4-acetyl compound with …
Number of citations: 17 www.jstage.jst.go.jp
KA Rinderspacher - Progress in Heterocyclic Chemistry, 2021 - Elsevier
Found in natural products, and frequently used as flavoring agents or as building blocks for pharmaceuticals, diazines and their benzo derivatives possess a diverse set of properties, …
Number of citations: 4 www.sciencedirect.com
東野武郎 - YAKUGAKU ZASSHI, 1960 - jstage.jst.go.jp
The 2-or 4-position of quinazoline is expected to be active to anionoid reagent. In fact, reaction of quinazoline with several anionoid reagents showed that the 4-position of quinazoline …
Number of citations: 2 www.jstage.jst.go.jp

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